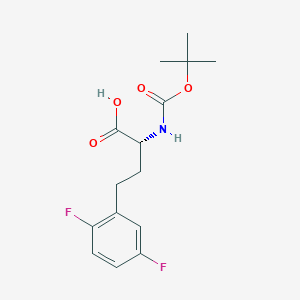
Boc-2,5-difluoro-D-homophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-2,5-difluoro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2,5-difluoro-D-homophenylalanine typically involves multiple steps. One common method starts with the protection of the amino group of D-homophenylalanine using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of fluorine atoms at the 2 and 5 positions on the phenyl ring through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-2,5-difluoro-D-homophenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the fluorine atoms or reduce other functional groups present in the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Boc-2,5-difluoro-D-homophenylalanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving protein engineering and the investigation of enzyme-substrate interactions.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Boc-2,5-difluoro-D-homophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The Boc protecting group helps in stabilizing the molecule during synthetic processes and can be removed under acidic conditions to reveal the active amino acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-2,5-difluoro-L-homophenylalanine: Similar in structure but with the L-enantiomer.
Boc-2,5-difluoro-D-phenylalanine: Lacks the additional methylene group present in homophenylalanine.
Boc-2,5-difluoro-L-phenylalanine: Similar to the above but with the L-enantiomer.
Uniqueness
Boc-2,5-difluoro-D-homophenylalanine is unique due to the combination of the Boc protecting group, the D-enantiomer configuration, and the presence of fluorine atoms at specific positions on the phenyl ring
Propriétés
Formule moléculaire |
C15H19F2NO4 |
|---|---|
Poids moléculaire |
315.31 g/mol |
Nom IUPAC |
(2R)-4-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-4-9-8-10(16)5-6-11(9)17/h5-6,8,12H,4,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
Clé InChI |
ZUXLZAVVJBKAAH-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCC1=C(C=CC(=C1)F)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC1=C(C=CC(=C1)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12281495.png)
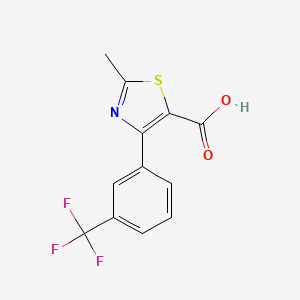
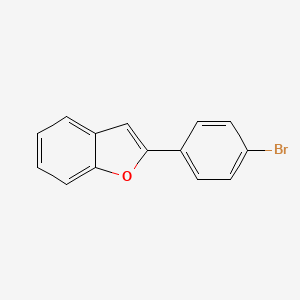

![1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B12281504.png)
![({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)
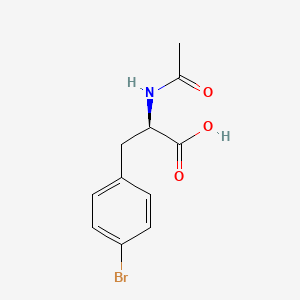
![Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B12281540.png)
![1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B12281548.png)
![(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12281558.png)
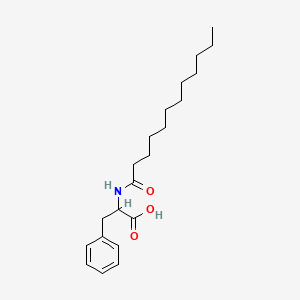
![[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B12281573.png)
